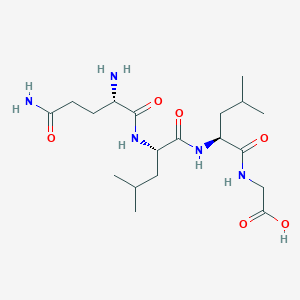
L-Glutaminyl-L-leucyl-L-leucylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutaminyl-L-leucyl-L-leucylglycine is a tetrapeptide composed of the amino acids L-glutamine, L-leucine, and glycineThe molecular formula of this compound is C19H35N5O6, and it has an average mass of 429.511 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutaminyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include the individual amino acids (L-glutamine, L-leucine, and glycine) and their oxidized or reduced forms .
Applications De Recherche Scientifique
L-Glutaminyl-L-leucyl-L-leucylglycine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Utilized in the production of bioactive peptides and as a model compound in peptide synthesis research.
Mécanisme D'action
The mechanism of action of L-Glutaminyl-L-leucyl-L-leucylglycine involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for peptidases, which cleave the peptide bonds to release the constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to cellular functions such as protein synthesis and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-leucylglycine: A tripeptide composed of two L-leucine units and glycine.
L-Leucyl-L-glutaminyl-L-leucylglycyl-L-leucine: A pentapeptide with a similar sequence but an additional leucine and glycine
Uniqueness
L-Glutaminyl-L-leucyl-L-leucylglycine is unique due to the presence of L-glutamine, which imparts specific biochemical properties. The combination of these amino acids in a tetrapeptide structure allows for unique interactions with enzymes and receptors, making it valuable for research and potential therapeutic applications .
Propriétés
Numéro CAS |
845509-98-0 |
|---|---|
Formule moléculaire |
C19H35N5O6 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H35N5O6/c1-10(2)7-13(18(29)22-9-16(26)27)24-19(30)14(8-11(3)4)23-17(28)12(20)5-6-15(21)25/h10-14H,5-9,20H2,1-4H3,(H2,21,25)(H,22,29)(H,23,28)(H,24,30)(H,26,27)/t12-,13-,14-/m0/s1 |
Clé InChI |
DBPMRIMTFQCWES-IHRRRGAJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)


amino}methyl)phenol](/img/structure/B14200441.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
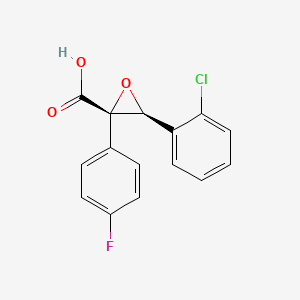
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)

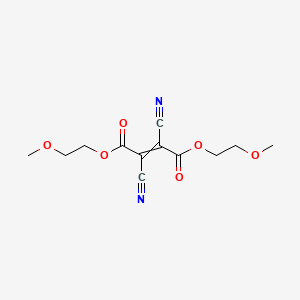
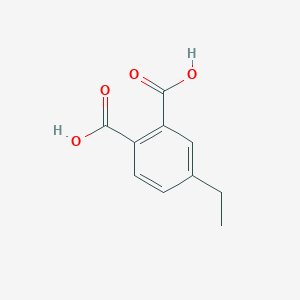
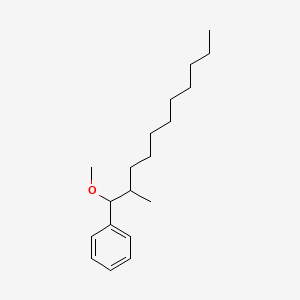
![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)
